PF-4191834
Overview
Description
PF-4191834, also known as 4-(3-(4-(1-methyl-1H-pyrazol-5-yl)phenylthio)phenyl)-tetrahydro-2H-pyran-4-carboxamide, is a novel, selective non-redox inhibitor of the enzyme 5-lipoxygenase. This enzyme is crucial in the metabolism of arachidonic acid, leading to the production of leukotrienes and other proinflammatory lipid mediators. This compound has shown significant efficacy in reducing inflammation and pain, making it a promising candidate for therapeutic applications .
Mechanism of Action
Target of Action
PF-4191834, also known as PF-04191834, is a potent inhibitor of the enzyme 5-Lipoxygenase (5-LOX) . 5-LOX is an important enzyme that metabolizes arachidonic acid to produce leukotrienes and other proinflammatory lipid mediators . These mediators have potent pathophysiological functions in various inflammatory diseases, including asthma .
Mode of Action
This compound acts as a non-redox, noniron chelating inhibitor of 5-LOX . It exhibits a high degree of selectivity for 5-LOX, demonstrating approximately 300-fold selectivity for 5-LOX over 12-LOX and 15-LOX . It shows no activity toward the cyclooxygenase enzymes .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the 5-LOX pathway . By inhibiting 5-LOX, this compound prevents the synthesis of proinflammatory leukotrienes, which are potent mediators of inflammation .
Pharmacokinetics
It is known that this compound isorally active , suggesting that it can be absorbed through the gastrointestinal tract. The inhibitory concentration of this compound correlates well with plasma exposures needed for in vivo efficacy in inflammation .
Result of Action
This compound effectively inhibits 5-LOX, resulting in a reduction in the production of proinflammatory leukotrienes . This leads to a decrease in inflammation and pain, making this compound potentially useful in the treatment of conditions such as asthma and other inflammatory diseases .
Biochemical Analysis
Biochemical Properties
PF-4191834 exhibits good potency in enzyme- and cell-based assays . It is a potent 5-LOX inhibitor, with an IC50 of 229 ± 20 nM . It demonstrates approximately 300-fold selectivity for 5-LOX over 12-LOX and 15-LOX and shows no activity toward the cyclooxygenase enzymes .
Cellular Effects
In cellular assays, this compound has shown to inhibit 5-LOX in human blood cells, with an IC80 of 370 ± 20 nM . This inhibitory concentration correlates well with plasma exposures needed for in vivo efficacy in inflammation in models of inflammatory pain .
Molecular Mechanism
This compound acts on free arachidonic acid (AA) to inhibit the formation of proinflammatory leukotrienes (LTs) . It does not inhibit significantly the COX-1/2 enzymes or the 12- or 15-LOX enzymes at concentrations up to 30 μM .
Temporal Effects in Laboratory Settings
The combination of potency in cells and in vivo, together with a sustained in vivo effect, provides this compound with an overall pharmacodynamic improvement consistent with once a day dosing .
Dosage Effects in Animal Models
This compound has shown good potency in a rat model of acute inflammation
Metabolic Pathways
This compound is involved in the arachidonic acid metabolic pathway, where it inhibits the 5-LOX enzyme . This inhibition prevents the formation of proinflammatory leukotrienes .
Preparation Methods
The synthesis of PF-4191834 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The synthetic route typically includes:
Formation of the pyrazole ring: This step involves the cyclization of appropriate precursors to form the pyrazole ring.
Thioether formation: The pyrazole ring is then coupled with a phenylthio group through a thioether linkage.
Pyran ring formation: The final step involves the formation of the tetrahydropyran ring, completing the synthesis of this compound.
Industrial production methods for this compound are not widely documented, but they likely involve optimization of the laboratory-scale synthesis to ensure scalability, cost-effectiveness, and purity.
Chemical Reactions Analysis
PF-4191834 undergoes various chemical reactions, primarily involving its functional groups:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.
Reduction: Reduction reactions can occur at the carbonyl group in the carboxamide moiety.
Substitution: The aromatic rings in this compound can participate in electrophilic and nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: As a selective inhibitor of 5-lipoxygenase, PF-4191834 is used in studies to understand the enzyme’s role in the metabolism of arachidonic acid and the production of leukotrienes.
Biology: The compound is used to investigate the biological pathways involving 5-lipoxygenase and its impact on cellular functions.
Medicine: this compound has shown promise in treating inflammatory conditions, such as asthma and rheumatoid arthritis, by inhibiting the production of proinflammatory mediators.
Industry: The compound’s anti-inflammatory properties make it a potential candidate for the development of new therapeutic agents for various inflammatory diseases .
Comparison with Similar Compounds
PF-4191834 is unique in its non-redox inhibition of 5-lipoxygenase, distinguishing it from other inhibitors like zileuton, which acts through a redox mechanism. Similar compounds include:
Zileuton: A redox inhibitor of 5-lipoxygenase used in the treatment of asthma.
Licofelone: A dual inhibitor of 5-lipoxygenase and cyclooxygenase, currently in clinical development for inflammatory diseases.
Flavocoxid: A medical food that inhibits both 5-lipoxygenase and cyclooxygenase enzymes
This compound’s non-redox mechanism provides a distinct advantage by reducing the risk of oxidative side effects, making it a safer and more effective option for long-term use .
Properties
IUPAC Name |
4-[3-[4-(2-methylpyrazol-3-yl)phenyl]sulfanylphenyl]oxane-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2S/c1-25-20(9-12-24-25)16-5-7-18(8-6-16)28-19-4-2-3-17(15-19)22(21(23)26)10-13-27-14-11-22/h2-9,12,15H,10-11,13-14H2,1H3,(H2,23,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVNQWYLVSNPCJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CC=C(C=C2)SC3=CC=CC(=C3)C4(CCOCC4)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70145573 | |
Record name | PF-4191834 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70145573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1029317-21-2 | |
Record name | PF-4191834 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1029317212 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PF-4191834 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11645 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | PF-4191834 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70145573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PF-4191834 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YX55DXP4T1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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